![molecular formula C10H7NO3 B044699 4-Nitro-1-naphthol CAS No. 605-62-9](/img/structure/B44699.png)
4-Nitro-1-naphthol
Overview
Description
KAT8-IN-1 is a chemical compound known for its role as an inhibitor of lysine acetyltransferase 8 (KAT8), an enzyme involved in the acetylation of histones. This compound has been studied for its potential therapeutic applications, particularly in the context of diseases such as cancer and inflammatory conditions .
Mechanism of Action
Target of Action
The primary target of 4-Nitro-1-naphthol is lysine acetyltransferase 8 (KAT8) . KAT8 is a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression. It does so by acetylating lysine residues on histone proteins, which can result in the loosening of the DNA-histone interaction and thereby increase gene transcription .
Mode of Action
This compound acts as an inhibitor of KAT8 . It binds to the enzyme and prevents it from acetylating histone proteins . This inhibition can disrupt the normal function of KAT8 and alter gene expression patterns .
Biochemical Pathways
The inhibition of KAT8 by this compound can affect various biochemical pathways. One key pathway is the regulation of gene expression . By inhibiting KAT8, this compound can alter the acetylation pattern of histones, leading to changes in the transcription of certain genes .
Pharmacokinetics
Like many other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties are likely to be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The inhibition of KAT8 by this compound can lead to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, if genes involved in cell growth and division are affected, this could potentially influence cell proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules, such as proteins or other small molecules, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
4-Nitro-1-naphthol is known to interact with various biomolecules. It has been identified as a lysine (K) acetyltransferase 8 (KAT8) inhibitor . KAT8 is a histone acetyltransferase (HAT), and inhibition of HATs by this compound could result in disease states, such as cancer or inflammatory diseases .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a KAT8 inhibitor . By inhibiting KAT8, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with KAT8 . As a KAT8 inhibitor, this compound can bind to KAT8, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits photo-stable behavior in alcoholic solutions .
Metabolic Pathways
Nitro compounds, including this compound, are known to trigger redox reactions within cells, causing toxicity and subsequent death of microorganisms .
Transport and Distribution
It is known that this compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones , which may influence its transport and distribution.
Subcellular Localization
It is known that this compound is a small molecule that can diffuse across cell membranes .
Preparation Methods
The synthesis of KAT8-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
KAT8-IN-1 primarily undergoes reactions related to its role as an inhibitor of lysine acetyltransferase 8. These reactions include:
Acetylation: KAT8-IN-1 inhibits the acetylation of lysine residues on histones, a process catalyzed by lysine acetyltransferase 8
Binding Reactions: The compound binds to the active site of lysine acetyltransferase 8, preventing the enzyme from interacting with its natural substrates.
Common reagents and conditions used in these reactions include acetyl coenzyme A as a co-substrate and various buffers to maintain the appropriate pH and ionic strength . The major products formed from these reactions are acetylated histones and other proteins .
Scientific Research Applications
Synthetic Chemistry
4-Nitro-1-naphthol serves as a reagent in synthetic chemistry for preparing azo compounds. It is particularly valuable in the synthesis of dyes and pigments due to its ability to undergo electrophilic substitution reactions.
Key Reactions:
- Reduction: The nitro group can be reduced to an amino group, facilitating further chemical transformations.
- Substitution: The hydroxyl group on the naphthol can participate in substitution reactions, allowing for the introduction of various substituents.
Biological Applications
In biological research, this compound is employed as a chromogenic substrate for enzyme assays. Its strong absorbance at specific wavelengths makes it suitable for detecting enzymatic activity.
Example:
- In studies involving Escherichia coli β-D-galactosidase, this compound derivatives demonstrated enhanced catalytic efficiency compared to other substrates, indicating its potential in biochemical assays .
Medical Research
Research has indicated potential therapeutic applications of this compound derivatives in treating various diseases due to their biological activity. The compound's ability to interact with biological systems makes it a candidate for drug development.
Case Study:
- A study explored the reduction of this compound to its amino derivative, which exhibited improved biological properties, suggesting its utility in medicinal chemistry .
Dye Industry
This compound is extensively used in the dye industry for coloring textiles and other materials. Its vivid color and stability under various conditions make it an ideal choice for dye formulations.
Property | Value |
---|---|
Color Fastness | High |
Solubility | Soluble in organic solvents |
Application | Textile dyeing |
Environmental Monitoring
The compound has been utilized in environmental studies as a marker for pollution detection due to its distinct chemical properties. Its presence can indicate contamination levels in water bodies.
Comparison with Similar Compounds
KAT8-IN-1 is unique in its selectivity for lysine acetyltransferase 8 compared to other inhibitors. Similar compounds include:
C646: An inhibitor of KAT3B and lysine deacetylases, which has a broader range of targets compared to KAT8-IN-1.
N-phenyl-5-pyrazolone derivatives: Compounds 19 and 34 have been identified as selective inhibitors of lysine acetyltransferase 8, similar to KAT8-IN-1.
CTx-648/PF-9363: A potent and selective inhibitor of KAT6A/B, which has shown efficacy in breast cancer models.
KAT8-IN-1 stands out due to its specific inhibition of lysine acetyltransferase 8, making it a valuable tool for studying the biological functions and therapeutic potential of this enzyme .
Biological Activity
4-Nitro-1-naphthol (C10H7NO3) is a nitro derivative of naphthol, known for its diverse biological activities and applications in various fields, including pharmacology, toxicology, and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its nitro group at the 4-position of the naphthol structure. Its chemical structure contributes to its reactivity and biological interactions:
- Molecular Formula : C10H7NO3
- Molecular Weight : 189.17 g/mol
- CAS Number : 100-02-7
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, where it inhibited growth at concentrations as low as 50 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .
2. Cytotoxicity and Anticancer Activity
This compound has shown potential anticancer properties in several studies:
- Cell Lines Tested : It has been tested on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
- IC50 Values : The IC50 values were reported at approximately 25 µM for MCF-7 cells and 30 µM for HepG2 cells, indicating significant cytotoxic effects .
The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death. This apoptotic effect is attributed to oxidative stress generated by reactive oxygen species (ROS) in cancer cells .
3. Enzyme Inhibition
This compound acts as a substrate for various enzymes, including alkaline phosphatase. Studies have shown that it can enhance the enzymatic activity of alkaline phosphatase significantly compared to other substrates . This property makes it useful in biochemical assays for enzyme activity.
Toxicological Profile
Despite its beneficial properties, this compound poses certain toxicological risks:
- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) based on PubChem data .
- Mutagenicity : Some studies suggest potential mutagenic effects, necessitating caution in handling and application .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts, with the compound exhibiting a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus. This suggests potential use in developing antimicrobial agents for treating infections caused by resistant strains .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies using MCF-7 and HepG2 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines, supporting its potential as an anticancer agent .
Properties
IUPAC Name |
4-nitronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRNGLMBHIITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209238 | |
Record name | 4-Nitro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-62-9 | |
Record name | 4-Nitro-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 605-62-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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